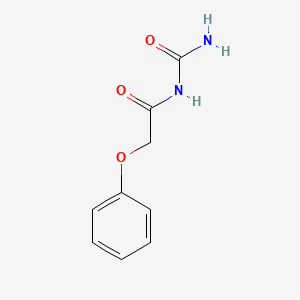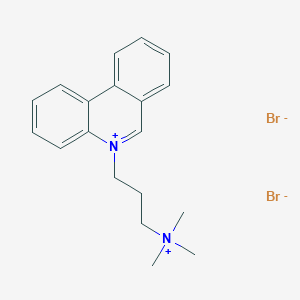
Phenanthridinium, 5-(3-(trimethylammonio)propyl)-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide is a heterocyclic organic compound with the molecular formula C19H24Br2N2 and a molecular weight of 440.215 g/mol . It is known for its unique structure, which includes a phenanthridinium core linked to a trimethylammonio propyl group. This compound is primarily used in experimental and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide typically involves the reaction of phenanthridine with a suitable alkylating agent, such as 3-bromopropyltrimethylammonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the alkylation process .
Industrial Production Methods
While specific industrial production methods for trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridin-5-ium oxides, while substitution reactions can produce various substituted phenanthridinium derivatives .
Applications De Recherche Scientifique
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridinium chloride: Similar in structure but lacks the trimethylammonio propyl group.
Phenanthridinium bromide: Similar but with different substituents on the phenanthridinium core.
Uniqueness
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trimethylammonio propyl group enhances its solubility and reactivity compared to other phenanthridinium derivatives .
Propriétés
Numéro CAS |
4935-85-7 |
|---|---|
Formule moléculaire |
C19H24Br2N2 |
Poids moléculaire |
440.2 g/mol |
Nom IUPAC |
trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium;dibromide |
InChI |
InChI=1S/C19H24N2.2BrH/c1-21(2,3)14-8-13-20-15-16-9-4-5-10-17(16)18-11-6-7-12-19(18)20;;/h4-7,9-12,15H,8,13-14H2,1-3H3;2*1H/q+2;;/p-2 |
Clé InChI |
PMWFVHVKRYLNKN-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CCC[N+]1=CC2=CC=CC=C2C3=CC=CC=C31.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
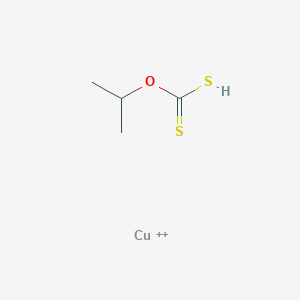

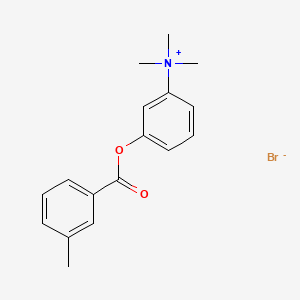



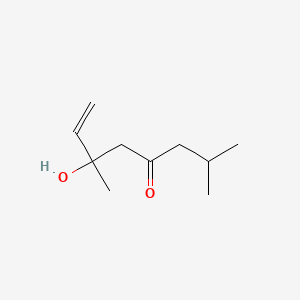

![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
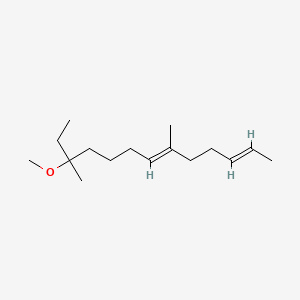
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)

